4,6-Dichloropyrimidine-5-sulfonyl chloride
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Overview
Description
4,6-Dichloropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C4HCl3N2O2S and a molecular weight of 247.5 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrimidine-5-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 140°C) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Dichloropyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Material Science: It finds applications in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrimidine-5-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: This compound is similar in structure but lacks the sulfonyl chloride group.
2,4-Dichloropyrimidine-5-sulfonyl chloride: Another similar compound with chlorine atoms at different positions on the pyrimidine ring.
Uniqueness
4,6-Dichloropyrimidine-5-sulfonyl chloride is unique due to the presence of both chlorine and sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis . This makes it a valuable intermediate in the development of a wide range of chemical products.
Biological Activity
4,6-Dichloropyrimidine-5-sulfonyl chloride is a synthetic compound that plays a significant role in medicinal chemistry, particularly as a precursor for various biologically active molecules. Its unique structural features, including the presence of chlorine atoms and a sulfonyl chloride functional group, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C4H2Cl2N2O2S. The compound features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms and at position 5 with a sulfonyl chloride group. This configuration enhances its electrophilic properties, allowing it to engage in nucleophilic substitution reactions essential for organic synthesis.
Antibacterial Properties
This compound is primarily recognized for its role in synthesizing sulfonamide antibiotics. These antibiotics exert their antibacterial effects by inhibiting bacterial folate synthesis, which is crucial for nucleic acid production. Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Antiviral Activity
Recent research highlights the antiviral potential of pyrimidine derivatives. For instance, compounds derived from similar structures have shown promising activity against HIV-1 and influenza viruses. In vitro studies indicate that certain derivatives possess EC50 values comparable to established antiviral agents, suggesting potential therapeutic applications in treating viral infections .
Anticancer Activity
The anticancer properties of this compound have been explored through various derivatives that exhibit selective cytotoxicity against cancer cell lines. For example, some compounds demonstrate IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chlorination of Pyrimidine Derivatives : Utilizing chlorinating agents to introduce chlorine substituents at the 4 and 6 positions.
- Sulfonation Reactions : Employing sulfonyl chlorides to add the sulfonyl group at position 5.
- Nucleophilic Substitution : Engaging in reactions with biological nucleophiles to form various derivatives.
These methods underline the compound's accessibility for industrial applications in pharmaceuticals and agrochemicals .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of synthesized derivatives based on this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be as low as 6.5 μg/mL for some derivatives, demonstrating their potential as effective antibacterial agents .
Case Study 2: Antiviral Screening
In a screening of pyrimidine derivatives for antiviral activity against HIV-1, certain compounds exhibited EC50 values ranging from 0.0049 μM to 0.0026 μM. These values indicate that these derivatives are equipotent to leading antiviral drugs and suggest their utility in developing new treatments for viral infections .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C4H2Cl2N2O2S | Antibacterial, antiviral, anticancer |
2,4-Dichloropyrimidine-5-sulfonyl chloride | C5H3Cl2N2O2S | Antibacterial |
5-Fluorouracil | C4H3FN2O | Anticancer |
This comparison highlights the unique biological activities associated with different structural variations within pyrimidine derivatives.
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUMSPCGPZYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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